11H-Isoindolo[2,1-a]benzimidazol-11-one
Overview
Description
“11H-Isoindolo[2,1-a]benzimidazol-11-one” is a chemical compound . It is also known as “4B,5-DIHYDRO-4B-PHENYL-11H-ISOINDOLO (2,1-A)BENZIMIDAZOL-11-ONE” with a linear formula of C20H14N2O .
Synthesis Analysis
The synthesis of isoindolo[2,1-a]benzimidazole and its derivatives has been reviewed in several studies . The most widely used methods for the synthesis of the various isoindolo[2,1-a]benzimidazoles are based on the reaction of the two NH2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes . For instance, in 1906, Thiele and Falk first produced 11H-isoindolo[2,1-a]benzimidazole from o-phenylenediamine and phthalic anhydride .
Chemical Reactions Analysis
The chemical characteristics of isoindole derivatives have been investigated in the chemistry of heterocyclic compounds . The reaction of o-arylenediamines with bifunctional compounds – o-disubstituted arenes is a common method for the synthesis of various isoindolo[2,1-a]benzimidazoles .
Scientific Research Applications
Synthesis Techniques
- Substituted 2-Formylbenzoic Acids : Research on 11H-isoindolo[2,1-a]benzimidazol-11-one has involved the synthesis of its derivatives through the reaction of substituted 2-formylbenzoic acids with various compounds, such as o-phenylenediamine. These studies have led to the development of optimal conditions for creating diverse derivatives with unique properties (Gromachevskaya et al., 2013).
- Microwave Irradiation Synthesis : New trifluoromethyl-substituted derivatives of this compound have been synthesized using solvent-free microwave irradiation, demonstrating an efficient and convenient method for creating these compounds (Lingaiah et al., 2005).
Chemical Properties and Characterization
- Chemical Characteristics and Quantum-Chemical Calculations : Investigations into the chemical characteristics of this compound and its derivatives include quantum-chemical calculations and reviews of synthesis methods, shedding light on their potential practical applications (Lyaskovskyy et al., 2007).
- Spectroscopic Characterizations : Spectroscopic methods, including NMR techniques, have been used for the characterization of derivatives of this compound, providing detailed insights into their structure and properties (Louvet et al., 1994).
Applications in Material Science
- Dyes and Pigments : Derivatives of this compound have been used to create new heterocyclic disperse dyes. These dyes exhibit good dyeing performance on fabrics like nylon and polyester, indicating their potential in textile industries (Patel et al., 2002).
- Polymer-based Applications : Novel donor-acceptor polymers, which include this compound, have been synthesized for use in ternary flash memory and light-emission, showcasing the versatility of this compound in advanced material applications (Zhang et al., 2019).
Future Directions
The practical importance of both low-molecular and polymeric derivatives of isoindolo[2,1-a]benzimidazole has been discussed . They have been used in industry as dyes and as pigments for fibers and plastics . Polymers with an isoindolobenzimidazole fragment are also very widely used . The results of the trials demonstrate the prospects of using the products in the cultivation of sunflowers and in the search for new antidotes in this series of heterocycles .
Mechanism of Action
Mode of Action
The compound is part of a larger class of isoindolo[2,1-a]benzimidazoles, which are known to interact with various biological targets . .
Biochemical Pathways
Isoindolo[2,1-a]benzimidazoles have been associated with a variety of potential practical applications, suggesting that they may interact with multiple biochemical pathways
Result of Action
As a member of the isoindolo[2,1-a]benzimidazole class, it may share some of the biological activities associated with these compounds . .
Properties
IUPAC Name |
isoindolo[2,3-a]benzimidazol-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWGEXLAMKZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290678 | |
Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2717-05-7 | |
Record name | NSC138029 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000756589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC70338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?
A1: Several methods have been explored for the synthesis of these compounds. A notable approach involves reacting 3-nitro-5-trifluoromethyl-o-phenylenediamine with aromatic anhydrides. This reaction can be facilitated by microwave irradiation and a catalyst like ZnCl2 impregnated on silica gel, offering a solvent-free environment [, ]. Another method utilizes substituted 2-formylbenzoic acids as starting materials for the synthesis [, ].
Q2: What is the role of spectroscopic techniques in understanding the structure of this compound derivatives?
A2: Spectroscopic techniques are crucial for structural elucidation. 1H and 13C NMR spectroscopy, along with 2D NMR methods, allow for the complete assignment of proton and carbon signals, confirming the structure of synthesized derivatives []. Additionally, UV-Vis, IR, and mass spectrometry provide valuable information about electronic transitions, functional groups, and molecular weight, respectively [].
Q3: Can you provide an example of how specific substituents influence the synthesis of this compound derivatives?
A3: Research highlights the successful incorporation of trifluoromethyl substituents into the this compound scaffold [, ]. This modification is achieved by using 3-nitro-5-trifluoromethyl-o-phenylenediamine as a starting material, demonstrating the feasibility of introducing specific functional groups to potentially tailor the compound's properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.